Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride
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Overview
Description
Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride is a chemical compound with the molecular formula C7H13NO4S.ClH. It is known for its unique structure, which includes a thietan ring, an amino group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride typically involves the reaction of ethyl acetate with a thietan derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thietan derivatives .
Scientific Research Applications
Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate
- 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
Uniqueness
Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride is unique due to its specific structural features, such as the thietan ring and the presence of both amino and ethyl acetate groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-2-12-6(9)3-7(8)4-13(10,11)5-7;/h2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPJXLKHHKZLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CS(=O)(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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